3,7-Dichloroquinolin-8-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloroquinolin-8-carbonyl Chloride: is a chemical compound with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.5 . It is an intermediate in the synthesis of various herbicidal compounds, including Quintrione . This compound is characterized by the presence of a chloro-substituted quinoline group and a carbonyl chloride moiety, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dichloroquinolin-8-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,7-dichloroquinoline-8-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dichloroquinoline-8-carboxylic acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dichloroquinolin-8-carbonyl Chloride is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the development of herbicides and pesticides .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes and as antimicrobial agents .
Industry: In the agricultural industry, this compound is used in the synthesis of herbicidal compounds like Quintrione, which are effective in controlling weed growth .
Wirkmechanismus
The mechanism of action of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives involves the inhibition of specific enzymes and pathways in target organisms. For example, quinclorac, a derivative of this compound, acts as a lipase inhibitor, disrupting lipid metabolism in weeds . The chloro-substituted quinoline group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Quinclorac (3,4-dichloro-8-quinolinecarboxylic acid): A herbicide with a similar chloro-substituted quinoline structure.
Pretilachlor: Another herbicide that shares structural similarities with 3,7-Dichloroquinolin-8-carbonyl Chloride.
Uniqueness: this compound is unique due to its specific substitution pattern and reactivity. Its ability to form a wide range of derivatives through nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H4Cl3NO |
---|---|
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
3,7-dichloroquinoline-8-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |
InChI-Schlüssel |
UTLUHRLLWAIKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.